

# Comparison Guide: C O vs. C O Adsorption on Metal Surfaces

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Carbon monoxide (18O)

CAS No.: 4906-87-0

Cat. No.: B3328581

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## Executive Summary

The adsorption difference between

C  
O and  
C  
O is governed primarily by the Kinetic Isotope Effect (KIE) and Zero-Point Energy (ZPE) corrections. While electronically identical, the heavier  
C  
O isotopologue exhibits a lower vibrational frequency, resulting in a smaller zero-point energy. This leads to a slightly stronger binding energy (typically 1–2 meV) and a higher desorption temperature compared to  
C  
O.

Feature	C O (Standard)	C O (Heavy Isotope)	Impact on Research
Mass	27.99 amu	29.99 amu	Mass spectrometry differentiation ( ).
Vibrational Freq. <sup>[1][2]</sup> <sup>[3][4]</sup> ( )	~2143 cm (gas)	~2091 cm (gas)	Distinct IR signatures for RAIRS/DRIFTS.
Zero-Point Energy (ZPE)	Higher	Lower	Heavier isotope sits deeper in the potential well.
Adsorption Energy ( )	Reference	Slightly Stronger ( +1-2 meV)	"Normal" isotope effect; heavier desorbs later.
Desorption Temp ( )		(Shift 1–5 K)	Critical for resolving co-adsorbed species in TPD.

## Theoretical Foundation: The ZPE Mechanism

The adsorption energy difference is not electronic but vibrational. According to the Born-Oppenheimer approximation, the electronic potential energy surface (PES) is identical for both isotopes. However, the nuclei reside at different vibrational energy levels within this potential well.

### Mechanism of Stabilization

- Reduced Mass (

): The vibrational frequency

of the C-O bond is inversely proportional to the square root of the reduced mass.

where

.

o For

C

O:

amu

o For

C

O:

amu

o Result:

C

O has a lower frequency (

) than

C

O.

• Zero-Point Energy (ZPE): The ground state energy is

.

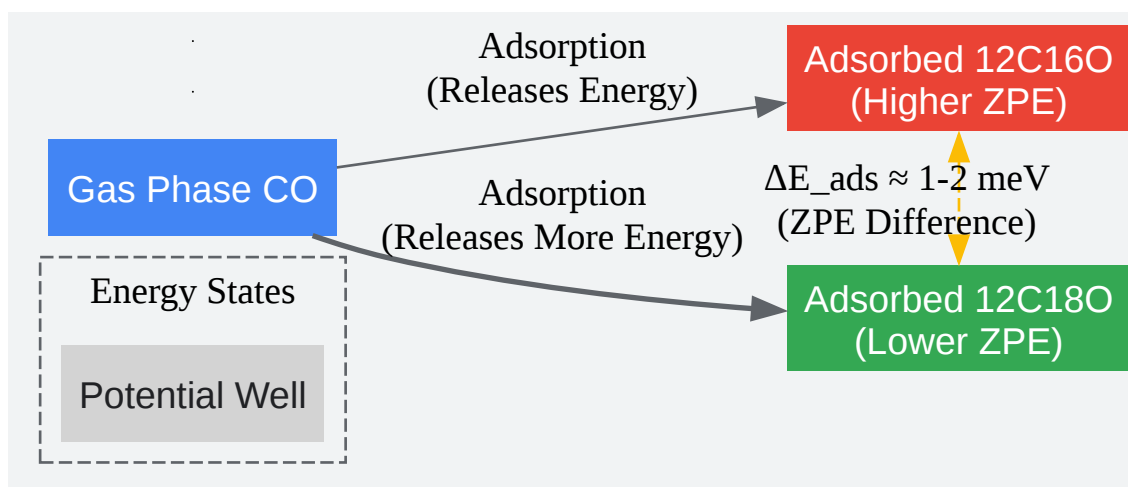
o Since

, the ZPE for the heavier isotope is lower.

o Adsorption Consequence: Upon adsorption, the C-O stretch and the molecule-surface stretch both contribute. The heavier isotope retains a lower total ZPE in the adsorbed

state, effectively stabilizing it "deeper" in the potential well relative to the gas phase reference.

## Visualizing the Isotope Effect



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Figure 1: Schematic of the Zero-Point Energy (ZPE) difference. The heavier

C

O sits lower in the potential well, requiring slightly more thermal energy to desorb.

## Experimental Characterization

To differentiate these isotopes, two primary techniques are employed: Temperature Programmed Desorption (TPD) and Reflection Absorption Infrared Spectroscopy (RAIRS).

### A. Temperature Programmed Desorption (TPD)

In TPD, the surface is heated linearly. The desorption rate follows the Polanyi-Wigner equation.

[5] Due to the slightly higher binding energy (

) of

C

O, its desorption peak (

) shifts to a higher temperature.

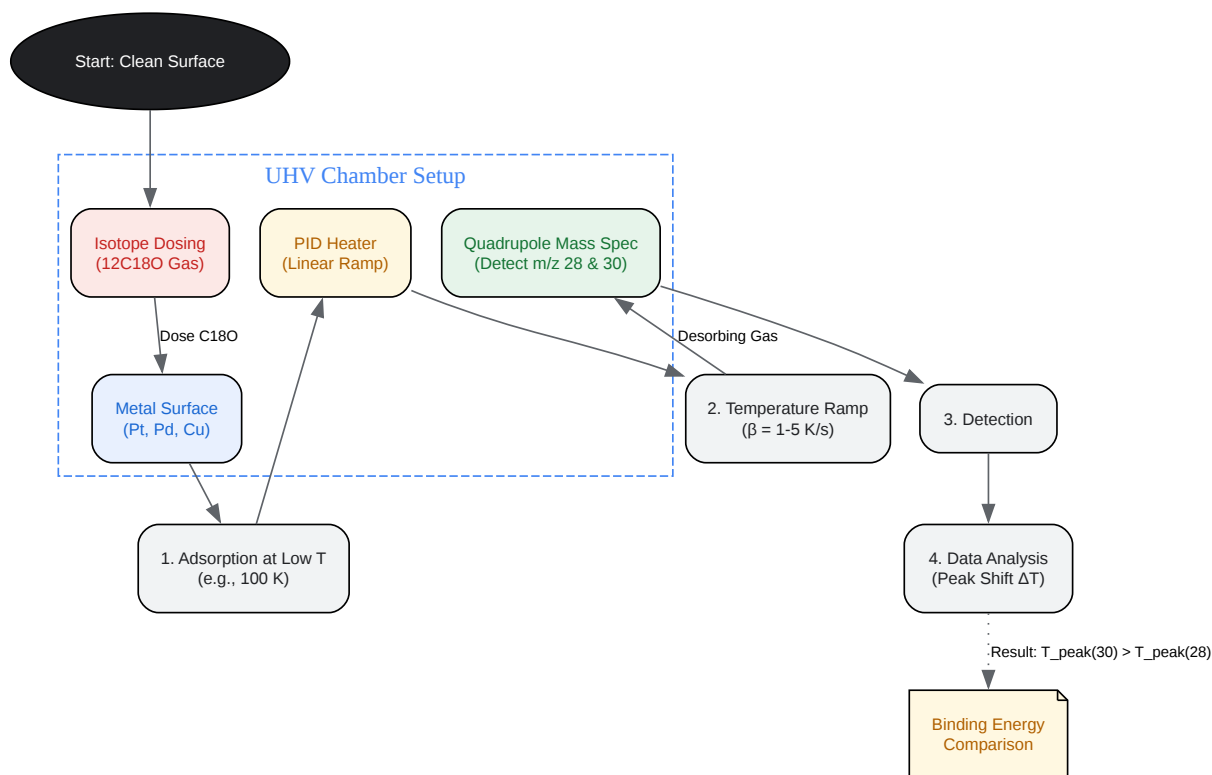
- Expected Shift: On Pt(111), the shift is typically small (1–5 K) but resolvable with high-resolution mass spectrometry.
- Inverse Effects: In rare cases (e.g., Electron Stimulated Desorption or diffusion-limited kinetics), "inverse" effects may occur where the lighter isotope desorbs more efficiently due to higher tunneling probabilities or excited state dynamics. However, for thermal desorption, the Normal Isotope Effect ( ) dominates.

## B. RAIRS (Vibrational Spectroscopy)

RAIRS provides the most definitive identification. The large mass change in oxygen (16 vs 18) causes a significant redshift in the C-O stretching frequency.

- Frequency Shift Calculation:
  - If  
  
cm  
  
(on top site Pt), then  
  
cm  
  
.
  - cm  
  
. This large shift makes it easy to track site exchange or reaction mechanisms (e.g., C-O bond scission and recombination with lattice oxygen).

## Experimental Workflow Diagram



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Figure 2: Experimental workflow for determining adsorption energy differences using Temperature Programmed Desorption (TPD).

## Detailed Experimental Protocols

### Protocol 1: Competitive Adsorption TPD

To measure the minute energy difference accurately, a co-adsorption experiment is superior to separate runs due to the elimination of temperature calibration errors.

- Preparation: Clean the metal crystal (e.g., Pt(111)) via Ar sputtering and annealing until LEED shows a sharp pattern and AES confirms cleanliness.
- Dosing:
  - Cool sample to 100 K.
  - Prepare a 1:1 mixture of C O and C O in the gas manifold.
  - Backfill chamber to Torr for 100 seconds (1 Langmuir) to achieve saturation coverage.
- Desorption:
  - Position the sample line-of-sight to the QMS ionizer.
  - Ramp temperature at K/s from 100 K to 600 K.
  - Critical Step: Simultaneously monitor  $m/z = 28$  ( C O) and  $m/z = 30$  ( C O).
- Analysis:

- Normalize signals to their respective ionization cross-sections (usually assumed identical).
- Observe the peak temperature (

).[6][7][8] The m/z 30 signal will peak at a slightly higher temperature than m/z 28.

- Use the Redhead Equation to estimate

:

Note: The pre-exponential factor

is typically

s

.

## Protocol 2: Isotopic Exchange (Scrambling)

Used to determine if CO dissociates and recombines (scrambles) on the surface.

- Dosing: Adsorb a saturation layer of

C

O.

- Exposure: Expose the surface to

C

O (or

C

O) at a temperature below desorption but high enough for diffusion.

- TPD: Ramp temperature.

- Result:

- No Scrambling: Only m/z 30 and m/z 28 are detected. (Associative adsorption).
- Scrambling: Detection of mixed isotopes (e.g., if using  
C  
O and  
C  
O, looking for  
C  
O) indicates C-O bond breaking and recombination.

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Phone: (601) 213-4426

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